molecular formula C9H13NO5 B14871445 hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7,8-dicarboxylic acid

hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7,8-dicarboxylic acid

Cat. No.: B14871445
M. Wt: 215.20 g/mol
InChI Key: VQSLTBWZQMZFLB-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7,8-dicarboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7,8-dicarboxylic acid typically involves cyclization reactions. One common method involves the reaction of a suitable amino acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxazine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7,8-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the oxazine ring .

Scientific Research Applications

Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7,8-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7,8-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7,8-dicarboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7,8-dicarboxylic acid

InChI

InChI=1S/C9H13NO5/c11-8(12)5-3-10-1-2-15-4-6(10)7(5)9(13)14/h5-7H,1-4H2,(H,11,12)(H,13,14)

InChI Key

VQSLTBWZQMZFLB-UHFFFAOYSA-N

Canonical SMILES

C1COCC2N1CC(C2C(=O)O)C(=O)O

Origin of Product

United States

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